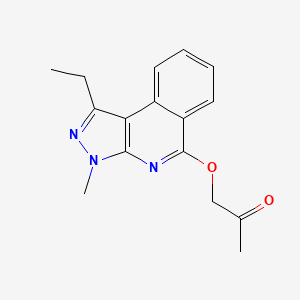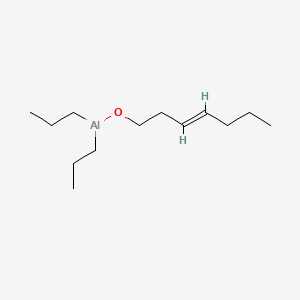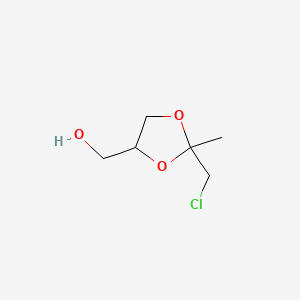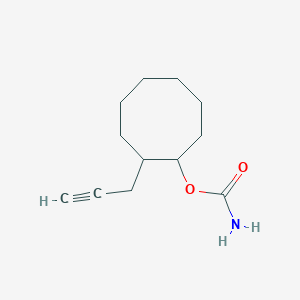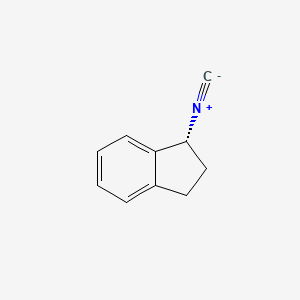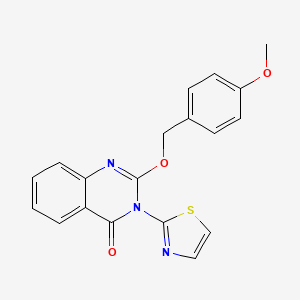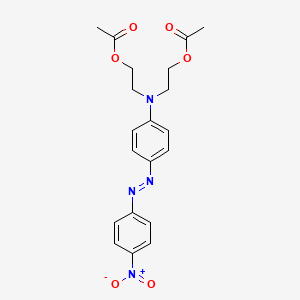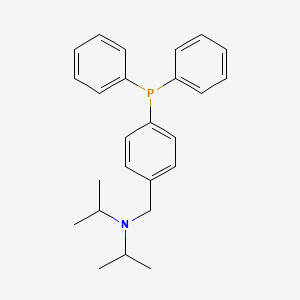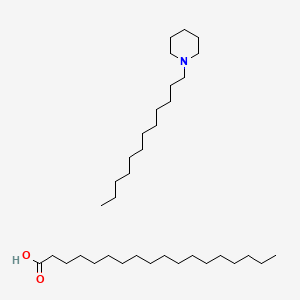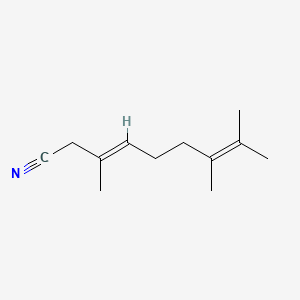
3,7,8-Trimethylnona-3,7-dienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,8-Trimethylnona-3,7-dienenitrile is an organic compound with the molecular formula C12H19N. It is characterized by a nine-carbon chain with a nitrile group (–C≡N) at the 3-position and methyl groups (–CH3) at the 7 and 8 positions. This compound is part of the larger family of aliphatic nitriles, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,8-trimethylnona-3,7-dienenitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable alkyne or alkene as the starting material.
Functionalization: The alkyne or alkene undergoes functionalization to introduce the nitrile group. This can be achieved through reactions such as hydrocyanation or nitrile synthesis using reagents like hydrogen cyanide (HCN) or cyanide salts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the desired product is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: 3,7,8-Trimethylnona-3,7-dienenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the nitrile group or the methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3,7,8-Trimethylnona-3,7-dienenitrile has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or intermediate in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,7,8-trimethylnona-3,7-dienenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
3,7,8-Trimethylnona-3,7-dienenitrile can be compared to other similar compounds, such as:
3,7-Dimethylnona-3,7-diene: This compound lacks the nitrile group, resulting in different chemical properties and reactivity.
3,7,8-Trimethylnonanenitrile: This compound has a similar structure but with a different placement of the nitrile group, leading to variations in its behavior and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
67952-54-9 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(3E)-3,7,8-trimethylnona-3,7-dienenitrile |
InChI |
InChI=1S/C12H19N/c1-10(2)12(4)7-5-6-11(3)8-9-13/h6H,5,7-8H2,1-4H3/b11-6+ |
InChI Key |
HBSCQFFTLCILMW-IZZDOVSWSA-N |
Isomeric SMILES |
CC(=C(C)CC/C=C(\C)/CC#N)C |
Canonical SMILES |
CC(=C(C)CCC=C(C)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo-](/img/structure/B15347697.png)
![Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride](/img/structure/B15347702.png)
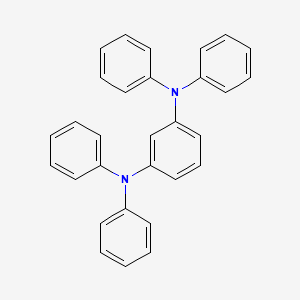
![4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B15347713.png)
